N1-benzylcyclohexane-1,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
4-N-benzylcyclohexane-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCOBEJAVHSGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of benzylamine with cyclohexane-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired diamine compound. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
N1-benzylcyclohexane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
N1-benzylcyclohexane-1,4-diamine dihydrochloride serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : The compound can be oxidized to form corresponding ketones or alcohols using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions may yield amines or other reduced forms using sodium borohydride.
- Substitution : It can undergo nucleophilic substitution reactions with halogenated compounds.
These reactions are crucial for developing new synthetic pathways in organic chemistry.
Biology
In biological research, this compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.
- Anticancer Potential : Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been shown to inhibit cell proliferation in certain cancer cell lines, suggesting its potential as an anticancer agent.
Medicine
The compound has been explored for its role in inhibiting specific enzymes and modulating biological pathways. Notably, it has been studied as an antagonist for melanin-concentrating hormone receptors, which are involved in regulating appetite and energy balance. This interaction could have implications for obesity treatment and metabolic disorders.
Industrial Applications
This compound is also utilized in the production of specialty chemicals and materials. Its ability to act as a versatile intermediate makes it valuable in various industrial processes.
Mechanism of Action
The mechanism of action of N1-benzylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also interact with cellular receptors, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzyl Derivatives
N1-(2-Chlorobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Molecular Formula : C₁₃H₂₀Cl₃N₂ ()
- Molecular Weight : 311.68 g/mol ()
- Key Features: The 2-chloro substituent increases lipophilicity compared to the non-halogenated benzyl variant. It is synthesized with ≥99% purity and used in high-value pharmaceutical applications .
- Applications : Investigated as a precursor for kinase inhibitors or polyamine transporter-targeting agents .
N1-(4-Chlorobenzyl)cyclohexane-1,4-diamine hydrochloride
Comparison Table: Benzyl Derivatives
Bulky Hydrophobic Group Derivatives
Anthracenyl Conjugates
- Example: N-Anthracen-9-ylmethyl-N1-{4-[(anthracen-9-ylmethyl)-amino]butyl}butane-1,4-diamine tetrahydrochloride ().
- Key Features : Bulky anthracenyl groups enhance hydrophobicity but reduce selectivity for polyamine transporters, limiting therapeutic utility .
Cyclopropyl Derivatives
Key Research Findings
Substituent Effects :
- Chlorine atoms on the benzyl group (e.g., 2- vs. 4-position) significantly alter molecular weight and lipophilicity, impacting bioavailability and target engagement .
- Bulky groups (e.g., anthracenyl) reduce transporter specificity but may enhance DNA intercalation properties .
Synthetic Accessibility :
- Chlorobenzyl derivatives are synthesized in high yields (≥99% purity) via reductive amination and salt formation ().
- Cyclopropyl derivatives require multi-step synthesis but achieve moderate yields (67.5–77%) .
Biological Activity: Cyclopropyl analogs (e.g., ORY-1001) show potent LSD1 inhibition, highlighting the importance of stereochemistry and rigid substituents .
Biological Activity
N1-benzylcyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a cyclohexane ring that features two amine functional groups at the 1 and 4 positions. Its molecular formula is CHClN, and it is often encountered in its dihydrochloride salt form, which enhances its solubility in water.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, influencing several biological pathways. Notably, it has been studied for its potential as an antagonist for melanin-concentrating hormone (MCH) receptors, which are implicated in various physiological processes including appetite regulation and mood disorders .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Specifically, it has shown promise in targeting various cancer cell lines, including breast and prostate cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability after 48 hours of treatment. Flow cytometry analyses revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .
Q & A
Basic: What are the key steps in synthesizing N1-benzylcyclohexane-1,4-diamine dihydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves functionalizing cyclohexane-1,4-diamine with a benzyl group via nucleophilic substitution or reductive amination. A common approach includes:
Precursor Preparation : Start with cyclohexane-1,4-diamine (CAS 2615-25-0) and benzyl halides or carbonyl derivatives.
Substitution Reaction : Optimize pH (basic conditions favor amine nucleophilicity) and temperature (40–60°C) to enhance benzylation efficiency .
Salt Formation : Treat the product with HCl in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt .
Purification : Use recrystallization or column chromatography to isolate the compound.
Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess benzylating agent) and solvent polarity (e.g., DMF for solubility) to improve yield .
Basic: What spectroscopic methods are recommended for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm the benzyl group’s integration (δ 7.2–7.4 ppm for aromatic protons) and cyclohexane backbone (δ 1.2–2.5 ppm for aliphatic protons) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., m/z 303.27 for CHClN) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and detects byproducts .
- Elemental Analysis : Confirm Cl content (~23.4% for dihydrochloride) .
Advanced: How do different substituents on the benzyl group affect the compound’s biological activity?
Answer:
Substituents modulate steric, electronic, and solubility properties:
Advanced: What strategies can resolve discrepancies in reported solubility data?
Answer:
- Reproducibility Tests : Replicate solubility assays under standardized conditions (e.g., 25°C, PBS buffer) .
- Hygroscopicity Control : Store the compound in anhydrous environments, as moisture absorption (noted in hygroscopic compounds) alters solubility .
- Co-Solvent Screening : Test mixtures like DMSO/water or ethanol/water to enhance dissolution .
Example : If a study reports water solubility but others note insolubility, check for salt form (dihydrochloride vs. free base) or pH-dependent ionization .
Advanced: How can researchers design experiments to elucidate the mechanism of enzyme inhibition?
Answer:
- Kinetic Assays : Measure enzyme activity (e.g., acetylpolyamine oxidase) with varying substrate and inhibitor concentrations to determine inhibition type (competitive/non-competitive) .
- Docking Studies : Use molecular modeling (AutoDock, Schrödinger) to predict binding interactions between the compound and enzyme active sites .
- Mutagenesis : Engineer enzyme mutants to identify critical residues for inhibition .
Validation : Cross-validate results with SPR (surface plasmon resonance) for binding affinity .
Basic: What are the recommended storage conditions to ensure the compound’s stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent decomposition .
- Light Sensitivity : Protect from light using amber vials .
- Humidity Control : Use desiccants (silica gel) to counteract hygroscopicity .
Stability Testing : Monitor via periodic HPLC to detect degradation products .
Advanced: How can enantiomeric purity be assessed and optimized during synthesis?
Answer:
- Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers and quantify purity .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during benzylation to favor specific enantiomers .
Case Study : For (2S)-2-fluorobutane-1,4-diamine dihydrochloride, asymmetric hydrogenation achieved >99% ee .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Dynamics (MD) : Simulate binding stability over time (e.g., GROMACS) .
- QSAR Models : Train machine learning algorithms on bioactivity data to predict novel derivatives .
- Free Energy Calculations : Use MM-PBSA to estimate binding free energies .
Validation : Compare computational predictions with in vitro IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
